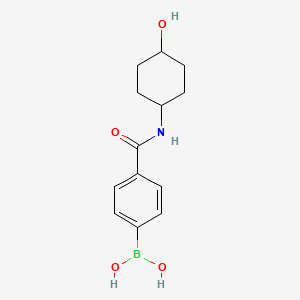

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid

Descripción

Propiedades

IUPAC Name |

[4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c16-12-7-5-11(6-8-12)15-13(17)9-1-3-10(4-2-9)14(18)19/h1-4,11-12,16,18-19H,5-8H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXTWFABWWVVAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674314 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957062-70-3 | |

| Record name | {4-[(4-Hydroxycyclohexyl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy Overview

The preparation of 4-(trans-4-hydroxycyclohexylcarbamoyl)phenylboronic acid generally involves two key synthetic steps:

- Formation of the phenylboronic acid core , typically via transition-metal catalyzed borylation or classical organometallic routes.

- Introduction of the trans-4-hydroxycyclohexylcarbamoyl substituent through amide bond formation with an appropriate carbamoyl precursor.

This approach leverages well-established synthetic methodologies for phenylboronic acids and amide coupling chemistry.

Synthesis of Phenylboronic Acid Core

Classical Organometallic Route

One common method to synthesize phenylboronic acid derivatives starts with phenylmagnesium bromide , which reacts with trimethyl borate to form an intermediate boronic ester, followed by hydrolysis to yield phenylboronic acid:

$$

\text{PhMgBr} + \text{B(OMe)}3 \rightarrow \text{PhB(OMe)}2 + \text{MeOMgBr}

$$

$$

\text{PhB(OMe)}2 + \text{H}2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH}

$$

This method is reliable and widely used for preparing phenylboronic acid scaffolds, providing a foundation for further functionalization.

Transition Metal-Catalyzed Borylation

Alternatively, aryl halides or aryl triflates can be converted to phenylboronic acids by palladium-catalyzed cross-coupling with diboron reagents. This method allows direct installation of the boronic acid group onto aromatic rings and is compatible with various substituents.

Introduction of the trans-4-Hydroxycyclohexylcarbamoyl Group

The key functionalization step involves forming an amide bond between the phenylboronic acid and the trans-4-hydroxycyclohexylamine or its derivative.

- The carbamoyl group is introduced by reacting the phenylboronic acid derivative bearing a carboxylic acid or activated ester at the para position with trans-4-hydroxycyclohexylamine .

- Typical amide coupling reagents such as carbodiimides (e.g., EDC, DCC) or HATU can be used to facilitate this reaction under mild conditions, preserving the boronic acid functionality.

While specific protocols for this exact compound are sparse, analogous boronic acid amide syntheses follow this pattern.

Reported Synthetic Procedures and Research Findings

Though detailed step-by-step procedures for this compound are limited, related compounds and general strategies provide insights:

In polymer-related research, phenylboronic acid derivatives bearing hydroxycyclohexylcarbamoyl groups have been synthesized and characterized, often employing controlled radical polymerization techniques for functional polymers, suggesting the stability and utility of such boronic acid amides.

Structural and Chemical Data Summary

| Property | Data |

|---|---|

| Molecular Formula | C13H18BNO4 |

| Molecular Weight | 263.10 g/mol |

| CAS Number | 957062-70-3 |

| IUPAC Name | [4-[(4-hydroxycyclohexyl)carbamoyl]phenyl]boronic acid |

| SMILES | B(C1=CC=C(C=C1)C(=O)NC2CCC(CC2)O)(O)O |

| InChIKey | YSXTWFABWWVVAX-UHFFFAOYSA-N |

These data are consistent across multiple chemical databases and suppliers, confirming the identity and purity of the compound.

Analytical and Characterization Techniques

- NMR Spectroscopy (¹H, ¹³C, ¹¹B) : To confirm the boronic acid and amide functionalities.

- Mass Spectrometry : To verify molecular weight.

- Infrared Spectroscopy (IR) : To detect characteristic amide and boronic acid bands.

- Chromatography (HPLC, TLC) : For purity assessment.

These techniques are standard for boronic acid derivatives and essential for confirming successful synthesis.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitrated phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Cancer Treatment

One of the significant applications of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid is in the development of cancer therapies. It has been identified as a potential antagonist for the prostaglandin E receptor (EP4), which is implicated in various cancers. Research indicates that compounds targeting EP4 can enhance immune responses against tumors when used in combination with immune checkpoint inhibitors, such as anti-PD-1 antibodies. This combination therapy has shown promising results in preclinical models of colon cancer, suggesting a synergistic effect that could improve therapeutic outcomes .

1.2 Synthesis of Bioactive Compounds

This compound serves as a critical reagent in the synthesis of other bioactive molecules. For instance, it has been utilized in the preparation of 6,11-dihydro-5H-benzo[d]imidazo[1,2-a]azepines, which are known for their pharmacological properties, including anti-cancer activities . The ability to modify its structure allows researchers to explore a wide range of derivatives with enhanced biological activities.

Materials Science

2.1 Polymer Chemistry

In materials science, this compound has been employed in the synthesis of polymeric materials. Its boronic acid functionality allows it to form covalent bonds with diols, leading to the creation of cross-linked networks that exhibit unique mechanical and thermal properties. This application is particularly relevant in developing smart materials that respond to environmental stimuli .

Case Study 1: Cancer Therapy Development

A study published on the use of this compound highlighted its role as an EP4 receptor antagonist in combination with immune checkpoint inhibitors. In murine models, the combination therapy demonstrated enhanced tumor regression compared to monotherapy, indicating its potential for clinical application in oncology .

Case Study 2: Polymer Synthesis

Mecanismo De Acción

The mechanism of action of 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding. The compound’s unique structure allows it to interact with specific molecular pathways, influencing biological processes .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

4-(trans-4-Propylcyclohexyl)phenylboronic Acid (CAS: 146862-02-4)

- Molecular Formula : C₁₅H₂₃BO₂

- Molecular Weight : 246.16 g/mol

- Key Differences : Replaces the hydroxy group with a hydrophobic propyl chain, reducing polarity. Market reports highlight its industrial use in liquid crystal displays and pharmaceuticals . Unlike the target compound, it may contain anhydride impurities (up to 108%), affecting stability .

4-(Cyclohexylaminocarbonyl)phenylboronic Acid

Positional Isomerism

3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic Acid (CAS: 957062-71-4)

Functional Group Variations

4-Formylphenylboronic Acid (CAS: 87199-17-5)

- Molecular Formula : C₇H₇BO₃

- Molecular Weight : 149.94 g/mol

- Key Differences : The electron-withdrawing formyl group increases boronic acid acidity (pKa ~7–8), enhancing reactivity in cross-coupling reactions. However, it lacks the carbamoyl linker and cyclohexyl group, limiting applications in targeted drug delivery.

4-(Methylthio)phenylboronic Acid

- Synonyms: 4-(Methylsulfanyl)phenylboronic acid

- Molecular Formula : C₇H₉BO₂S

- Key Differences : The methylthio group donates electron density via resonance, stabilizing the boronic acid but reducing solubility in polar solvents. This contrasts with the hydroxycyclohexyl group’s hydrophilic nature .

4-Carboxyphenylboronic Acid

Table: Comparative Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | MW (g/mol) | Key Functional Groups | Solubility Profile | Primary Applications |

|---|---|---|---|---|---|---|

| 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | 957062-70-3 | C₁₃H₁₈BNO₄ | 263.10 | Boronic acid, carbamoyl, trans-hydroxycyclohexyl | High in polar solvents | Drug synthesis, sensors |

| 4-(trans-4-Propylcyclohexyl)phenylboronic acid | 146862-02-4 | C₁₅H₂₃BO₂ | 246.16 | Boronic acid, propylcyclohexyl | Hydrophobic | Liquid crystals, electronics |

| 4-Formylphenylboronic acid | 87199-17-5 | C₇H₇BO₃ | 149.94 | Boronic acid, formyl | Moderate in organic solvents | Cross-coupling reactions |

| 3-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid | 957062-71-4 | C₁₃H₁₈BNO₄ | 263.10 | Meta-substituted carbamoyl-hydroxycyclohexyl | Moderate in polar solvents | Stereospecific synthesis |

Actividad Biológica

4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, with the molecular formula C13H18BNO4 and a molecular weight of 263.099 g/mol, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a boronic acid moiety, which allows it to interact with various biological targets, making it a subject of interest for drug discovery and development.

Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which is crucial for their role as enzyme inhibitors and in molecular recognition processes. The hydroxyl and carbamoyl functional groups in this compound may enhance its binding affinity to biological targets, potentially leading to significant therapeutic effects.

Biological Activities

Research indicates that compounds containing boronic acid groups exhibit a range of biological activities, including:

- Anticancer Activity : Boronic acids have been shown to inhibit tumor growth by interfering with cellular mechanisms involved in cancer progression. For instance, studies have demonstrated that phenylboronic acid derivatives can effectively inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The ability of boronic acids to interact with serine proteases and other enzymes makes them valuable in the design of enzyme inhibitors. This property is particularly relevant in the context of diseases where enzyme dysregulation plays a critical role .

- Antiviral Activity : Some boronic acid derivatives have exhibited antiviral properties, particularly against HIV, by acting as competitive inhibitors of viral proteases .

Anticancer Efficacy

A study evaluated the anticancer efficacy of various phenylboronic acid derivatives, including this compound. The results indicated that these compounds could significantly reduce tumor size in animal models, demonstrating an inhibition rate exceeding 90% in xenografted tumors .

Enzyme Interaction Studies

In vitro studies have shown that this compound interacts with specific enzyme targets, leading to inhibition rates comparable to established anticancer drugs. The compound's binding affinity was assessed using kinetic assays, revealing promising results for further development as an enzyme inhibitor .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other boronic acid derivatives:

| Compound Name | Anticancer Activity | Enzyme Inhibition | Antiviral Activity |

|---|---|---|---|

| This compound | High | Moderate | Low |

| Phenylboronic Acid | Moderate | High | Moderate |

| Boron-containing Nitrogen Mustards | Very High | Low | Moderate |

Q & A

Basic: What are the recommended synthetic routes for 4-(trans-4-Hydroxycyclohexylcarbamoyl)phenylboronic acid, and how can its purity be validated?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling, where the boronic acid moiety reacts with a halogenated aromatic partner. For the trans-4-hydroxycyclohexylcarbamoyl group, a carbamate-forming reaction (e.g., using isocyanate intermediates) is employed after boronic acid functionalization . Purity validation requires HPLC (≥95% purity threshold) and ¹H/¹³C NMR to confirm structural integrity. For trace impurities, LC-MS or FTIR can detect residual solvents or unreacted intermediates. Storage at 2–8°C under inert gas (N₂/Ar) is critical to prevent hydrolysis .

Basic: What safety precautions are necessary when handling this compound, based on structural analogs?

Methodological Answer:

Analogous phenylboronic acids (e.g., 4-formylphenylboronic acid) are classified as skin/eye irritants (Category 2/2A under OSHA HCS) . Required precautions:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during weighing or reactions to avoid inhalation of fine particles.

- First Aid : Immediate flushing with water for eye/skin contact; inhaled exposure requires fresh air and medical consultation .

- Storage : Refrigerate at 4°C in airtight containers to minimize boronic acid degradation .

Advanced: How does the trans-4-hydroxycyclohexylcarbamoyl substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

The trans-4-hydroxycyclohexylcarbamoyl group introduces steric bulk and hydrogen-bonding capability. Computational studies (e.g., DFT/B3LYP ) predict reduced electron density at the boron center due to inductive effects, lowering reactivity in Suzuki couplings. Experimental validation involves comparing coupling efficiency with model substrates (e.g., phenylboronic acid vs. substituted analogs). Optimizing Pd catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄) and base (e.g., K₂CO₃ in EtOH/H₂O) can mitigate steric hindrance .

Advanced: What strategies resolve contradictions between computational predictions and experimental observations in vibrational spectra?

Methodological Answer:

Discrepancies in C=O stretching frequencies (DFT vs. FTIR) arise from solvation effects or anharmonicity. Calibration steps:

Solvent Correction : Apply implicit solvation models (e.g., PCM in Gaussian 09) to DFT calculations.

Scaling Factors : Use empirical scaling (0.96–0.98) for harmonic vibrational modes.

Experimental Validation : Compare with solid-state FTIR (KBr pellet method) to exclude solvent interference .

Application: How can this compound be utilized in pH-responsive drug delivery systems?

Methodological Answer:

The boronic acid moiety binds diols (e.g., glucose) reversibly, enabling glucose-responsive insulin release. Functionalization with chitosan conjugates (as in ) enhances biocompatibility. Key steps:

Conjugation : Link the compound to chitosan via carbodiimide chemistry (EDC/NHS).

Drug Loading : Encapsulate therapeutics (e.g., doxorubicin) via boronate ester formation.

pH/Glucose Sensitivity : Test release kinetics at physiological (pH 7.4) vs. acidic (pH 5.0) conditions using dialysis membranes .

Advanced: What challenges arise in regioselective functionalization, and how can reaction conditions be optimized?

Methodological Answer:

Competing reactions (e.g., boronic acid protodeboronation) complicate regioselectivity. Strategies:

- Protecting Groups : Use pinacol ester to stabilize boron during carbamoylation .

- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3) for sterically hindered substrates.

- Solvent Optimization : Polar aprotic solvents (DMF, THF) improve solubility of bulky intermediates .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- ¹H/¹³C NMR : Confirm trans-configuration via coupling constants (J = 8–12 Hz for trans-cyclohexyl protons).

- HRMS : Validate molecular weight (expected [M+H]⁺ ≈ 304.1 g/mol).

- FTIR : Identify B-O (1340–1310 cm⁻¹) and carbamate C=O (1680–1660 cm⁻¹) stretches .

Advanced: How does the compound’s stability vary under different pH conditions?

Methodological Answer:

Boronic acids undergo hydrolysis in aqueous media. Stability assays:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.